molecular formula C14H19N3O2S B2425144 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide CAS No. 946358-21-0

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide

Cat. No. B2425144
CAS RN: 946358-21-0
M. Wt: 293.39
InChI Key: ODCZALILEAIKOC-UHFFFAOYSA-N
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Description

“N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide” is a synthetic compound that belongs to the class of thiazolo[3,2-a]pyrimidines . Thiazolopyrimidines are of considerable interest due to their wide range of biological properties and are often used in medicinal chemistry .


Synthesis Analysis

The synthesis of related compounds involves the treatment of acetoacetic acid ethyl ester with thiourea in sodium methylate, followed by alkylation and regioselective cyclization . The halogenation and some transformations of synthesized thiazolo[3,2-a]pyrimidine due to its ketone group were carried out to obtain the corresponding carboxamide, carbothioamide, sulfonohydrazide, and oxime and its alkylated derivatives .


Chemical Reactions Analysis

The chemical reactions involving similar compounds include the cyclization reactions of S-alkylated derivatives in concentrated H2SO4 . Upon treatment of S-alkylated derivatives at different temperatures, intramolecular cyclization or sulfonation of cyclized products can occur .

Scientific Research Applications

Antitumor Activity

The thiazolo[3,2-a]pyrimidine derivatives exhibit high antitumor activity . Researchers have explored their potential as anticancer drugs due to their structural similarity to purines. The compound’s scaffold can be modified to optimize interactions with biological targets, making it a promising candidate for cancer therapy.

Antibacterial Properties

These derivatives have demonstrated antibacterial activity . Their chemical properties make them attractive for combating bacterial infections. Further research could explore their efficacy against specific pathogens and mechanisms of action.

Anti-Inflammatory Effects

Thiazolo[3,2-a]pyrimidine derivatives also exhibit anti-inflammatory properties . Investigating their impact on inflammatory pathways and potential applications in managing inflammatory diseases could be valuable.

Drug Design and Optimization

The compound’s 2-substituted derivatives serve as promising scaffolds for designing new medicines . Researchers can modify the thiazolo[3,2-a]pyrimidine moiety to create ligands that effectively bind to biological targets. This versatility opens avenues for drug discovery and optimization.

Catalysis

The active methylene group in 5H-thiazolo[3,2-a]pyrimidin-3(2H)-ones allows functionalization through reactions with electrophiles . Exploring their catalytic properties and applications in organic synthesis could be intriguing.

Alzheimer’s Disease Research

Given their potential as acetylcholinesterase inhibitors, these derivatives may play a role in countering Alzheimer’s disease . Investigating their effects on cognitive function and neuroprotection could be relevant.

Future Directions

Thiazolopyrimidines, including this compound, have potential applications in various fields of research and industry due to their wide range of biological properties . Future research could focus on exploring these properties further and developing new derivatives with enhanced activity and specificity .

properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-5-10(6-2)12(18)16-11-9(4)15-14-17(13(11)19)8(3)7-20-14/h7,10H,5-6H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCZALILEAIKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=C(N=C2N(C1=O)C(=CS2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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